Rollinone

Description

Contextualization of Rollinone as a Natural Product

Natural products, derived from sources like plants, microbes, and marine organisms, have historically served as significant reservoirs for the discovery of bioactive compounds. mdpi.comtjnpr.org this compound exemplifies such a natural product, being isolated from specific plant species within the Annonaceae family. nih.govmedkoo.comnih.gov Its existence as a secondary metabolite underscores the diverse chemical capabilities of these plants. scielo.br

Historical Overview of this compound Discovery and Initial Characterization

This compound was first isolated from Rollinia papilionella. medkoo.comnih.gov Its discovery and initial characterization were reported in the Journal of Natural Products in 1984. nih.gov The initial structural elucidation of this compound involved the interpretation of PMR and CMR data, as well as mass spectral fragmentation patterns. nih.gov Later research, utilizing 2D-NMR data, led to a revision and extension of its structure. researchgate.net The revised structure indicated a butyrolactone ring between C-1 and C-4 with a pendant acetylmethyl moiety at C-2, differing from a previously reported terminal γ-methylbutyrolactone and 14-keto moieties. researchgate.net The relative stereochemistry between C-15 and C-24 was determined using 1H-NMR experiments on a diacetate derivative. researchgate.net

Significance of Annonaceous Acetogenins (B1209576) in Chemical Research

Annonaceous acetogenins are a unique class of polyketides known for their diverse and potent bioactivities. nih.govcore.ac.ukscielo.br Chemically, they are characterized by long-chain fatty acids combined with a propan-2-ol unit to form a gamma-lactone, often featuring one or more tetrahydrofuran (B95107) (THF) rings. core.ac.ukoatext.comnih.govmdpi.com Over 500 acetogenins from the Annonaceae family have been described, exhibiting a range of activities including antitumor, immunosuppressive, pesticidal, antiprotozoal, antifeedant, anthelmintic, and antimicrobial properties. core.ac.ukscielo.brnih.gov Their significant cytotoxicity against various human cancer cell lines, including multidrug-resistant ones, at very low concentrations has made them a subject of considerable interest in chemical and pharmacological research. nih.govcore.ac.uknih.govmdpi.comnih.gov Studies have indicated that Annonaceous acetogenins exert their effects primarily by inhibiting mitochondrial complex I of the electron transport chain, disrupting ATP synthesis. nih.govmdpi.comnih.govacs.org This mechanism is particularly relevant in targeting cancer cells with high metabolic rates. mdpi.com The unique structural features and potent biological activities of these compounds have also motivated research into their total synthesis and the design of analogues. mdpi.com

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₆₆O₇ | PubChem nih.gov |

| Molecular Weight | 622.9 g/mol | PubChem nih.gov |

| CAS Number | 92594-03-1 | PubChem nih.gov |

| IUPAC Name | 5-[11-hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one | PubChem nih.gov |

| InChIKey | KGGVWMAPBXIMEM-UHFFFAOYSA-N | PubChem nih.gov |

| Source Plants | Annona papilionella, Annona squamosa, Annona reticulata, Rollinia papilionella | PubChem nih.gov, MedKoo medkoo.com, PubMed nih.gov |

| Classification | Cytotoxic acetogenin (B2873293) | MedKoo medkoo.com, TargetMol targetmol.com |

Table 2: Selected Annonaceous Acetogenins and Sources

| Compound Name | Source Plant(s) |

| This compound | Annona papilionella, Annona squamosa, Annona reticulata, Rollinia papilionella |

| Uvaricin | Uvaria microcarpa |

| Squamocin | Annona squamosa |

| Annonacin | Annona muricata |

| Asimicin | Asimina triloba |

| Bullatacin | Annona bullata |

| Bullatacinone | Annona bullata |

| Rolliniastatin-2 | Annona bullata, Annona cherimolia, Annona emarginata, Annona montana, Annona mucosa |

| Mucocin | Annona muricata |

| Aromin | Annona species |

| Trilobin | Annona species |

Structure

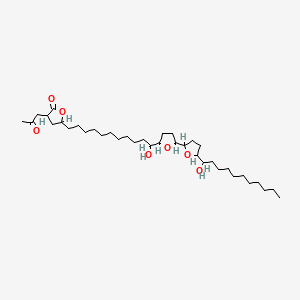

2D Structure

Properties

CAS No. |

92594-03-1 |

|---|---|

Molecular Formula |

C37H66O7 |

Molecular Weight |

622.9 g/mol |

IUPAC Name |

5-[11-hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3 |

InChI Key |

XXWGMJIUQNJXMV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |

Appearance |

Solid powder |

Other CAS No. |

189686-30-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rollinone; |

Origin of Product |

United States |

Ethnobotanical and Phytochemical Research on Rollinone Sources

Botanical Source Identification: Rollinia papilionella

Rollinone is recognized as a cytotoxic acetogenin (B2873293) isolated from Rollinia papilionella. medkoo.comnih.gov Rollinia papilionella is a plant species belonging to the Annonaceae family. gla.ac.ukkew.org The Annonaceae family is a large family comprising 2100 species and 120 genera, consisting of aromatic trees, shrubs, or climbers. gla.ac.uk The genus Rollinia has been included within the genus Annona based on recent molecular studies. researchgate.netwikipedia.org Thus, Rollinia papilionella is now accepted as Annona papilionella. kew.orgresearchgate.net

Plant Part-Specific Distribution of this compound

Research has indicated the presence of this compound in specific parts of its source plant. This compound has been isolated from the roots of Rollinia papilionella. researchgate.netgoogle.com Other acetogenins (B1209576) have also been found in various parts of Annonaceous plants, such as the bark, twigs, green fruit, and seeds of Asimina triloba. sysrevpharm.org While specific detailed data on the quantitative distribution of this compound across all parts of Annona papilionella is not extensively detailed in the provided search results, the roots are a confirmed source.

Methodological Advancements in this compound Isolation from Natural Extracts

The isolation of natural products like this compound from plant matrices involves a series of steps, typically including extraction, fractionation, and purification. rroij.comgrinnell.edugrinnell.edu Early studies on this compound involved its isolation from Rollinia papilionella through methods that included interpretation of PMR and CMR data, and mass spectral fragmentation patterns for structure elucidation. nih.govresearchgate.net

General methods for isolating acetogenins from Annonaceous plants have been described. These compounds are usually extracted from plant material using solvents like 95% ethanol. sysrevpharm.org The resulting residue can then be partitioned between water and an organic solvent (e.g., dichloromethane). sysrevpharm.org Further partitioning steps, such as between hexane (B92381) and aqueous methanol (B129727), are common, with many acetogenins migrating to the more polar aqueous methanol fraction. sysrevpharm.org Subsequent purification often involves various chromatographic techniques, including open silica (B1680970) gel columns. sysrevpharm.org

More broadly, advancements in natural product isolation techniques include modern extraction methods like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction, which offer higher yields and shorter extraction times. rroij.com Chromatography remains a cornerstone of purification, with techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) being frequently employed. rroij.comgrinnell.edufrontiersin.org Other purification methods include crystallization, distillation, and fractionation. rroij.com The characterization and identification of isolated compounds are typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). rroij.comgrinnell.edugrinnell.edu

The structure of this compound itself has undergone revision based on more recent 2D-NMR data, indicating the importance of advanced spectroscopic methods in accurately characterizing these complex natural products. researchgate.net

Table 1: Confirmed Source and Plant Part of this compound

| Compound Name | Botanical Source | Plant Part |

| This compound | Rollinia papilionella (Annona papilionella) | Roots |

Table 2: General Isolation Steps for Annonaceous Acetogenins

| Step | Description | Common Techniques |

| Extraction | Separating compounds from plant material. | Solvent extraction (ethanol, methanol, hexane), Ultrasound-assisted extraction, Supercritical fluid extraction. sysrevpharm.orgrroij.comgrinnell.edugrinnell.edu |

| Fractionation | Dividing crude extract into less complex fractions. | Liquid-liquid extraction, Column chromatography. sysrevpharm.orggrinnell.edugrinnell.edu |

| Purification | Isolating individual compounds to homogeneity. | Column chromatography (silica gel, reversed-phase), HPLC, TLC. sysrevpharm.orgrroij.comgrinnell.edufrontiersin.org |

| Characterization | Determining the structure of isolated compounds. | NMR, MS, IR, X-ray crystallography. rroij.comgrinnell.edugrinnell.edu |

Structural Elucidation and Stereochemical Investigations of Rollinone

Early Spectroscopic Techniques for Rollinone Structure Determination

The initial structural elucidation of this compound relied heavily on the interpretation of data obtained from standard spectroscopic methods. nih.govresearchgate.netresearchgate.net

Proton Nuclear Magnetic Resonance (PMR) Analysis

PMR spectroscopy played a crucial role in determining the connectivity of hydrogen atoms within the this compound molecule. Analysis of chemical shifts, splitting patterns, and integration values provided information about the different proton environments, including those associated with the aliphatic chain, the tetrahydrofuran (B95107) rings, the gamma-lactone, and hydroxyl groups. nih.govresearchgate.netresearchgate.netresearchgate.net This data was essential for piecing together the various fragments of the molecule.

Carbon-13 Nuclear Magnetic Resonance (CMR) Analysis

CMR spectroscopy provided complementary information by revealing the carbon skeleton of this compound. Analysis of the chemical shifts of carbon signals helped identify different types of carbon atoms (e.g., methyl, methylene, methine, carbonyl) and their electronic environments. nih.govresearchgate.netresearchgate.netresearchgate.net Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would have been employed to differentiate between CH3, CH2, CH, and quaternary carbons.

Mass Spectrometry Fragmentation Pattern Interpretation

Mass spectrometry (MS) was utilized to determine the molecular weight of this compound and to gain insights into its structural subunits through the analysis of fragmentation patterns. nih.govresearchgate.netresearchgate.net The molecular ion peak provided the molecular weight, while the fragmentation ions generated under electron ionization or other ionization techniques offered clues about the presence and arrangement of key functional groups and the lengths of hydrocarbon chains. Interpreting these patterns helped confirm the proposed structure and molecular formula (C37H66O7). medkoo.comnih.gov

Subsequent Revisions and Refinements of this compound Structural Assignment

Following the initial structural assignment, subsequent investigations, particularly utilizing 2D-NMR techniques, led to revisions and refinements of the proposed structure of this compound. researchgate.netresearchgate.net Initially, this compound was reported to contain a terminal γ-methylbutyrolactone and a 14-keto moiety. researchgate.net However, later 2D-NMR data indicated a revised structure where a butyrolactone is located between C-1 and C-4, with a pendant acetylmethyl moiety at C-2. researchgate.net These revisions highlight the complexity of acetogenin (B2873293) structures and the power of advanced NMR techniques in resolving structural ambiguities.

Absolute Stereochemistry Determination Methodologies (e.g., Mosher Ester Analysis)

Determining the absolute stereochemistry of the chiral centers in this compound is critical for understanding its biological activity. Annonaceous acetogenins (B1209576), including this compound, possess multiple stereogenic centers, particularly at the hydroxylated carbons and within the tetrahydrofuran rings. sysrevpharm.org The Mosher ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohol stereocenters. usm.eduspringernature.com This technique involves derivatizing the alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. usm.eduspringernature.com By comparing the 1H NMR chemical shifts of the protons in the diastereomeric Mosher esters, the absolute configuration of the original alcohol can be deduced. usm.eduspringernature.com While specific detailed data from a Mosher analysis applied directly to this compound were not found in the provided snippets, the method is established for determining the absolute configuration of stereogenic centers in Annonaceous acetogenins containing hydroxyl groups. sysrevpharm.orgacs.org Relative stereochemistry between certain carbons in this compound has been established using 1H-NMR experiments on derivatives. researchgate.net

Conformational Analysis of the Bistetrahydrofuran and Gamma-Lactone Moieties

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 130310 |

Data Tables

While detailed raw spectroscopic data (e.g., full NMR peak lists, MS fragmentation ions and their relative abundances) for this compound were not presented in a format suitable for direct inclusion as interactive tables based solely on the provided snippets, the text describes the types of data obtained and their utility in structural elucidation. The core data findings discussed are qualitative descriptions of how PMR, CMR, and MS data were used to initially propose and later revise the structure.

For example, a conceptual representation of the type of data discussed could be:

Table 1: Summary of Spectroscopic Data Interpretation for this compound Elucidation

| Spectroscopic Technique | Key Information Obtained | Contribution to Structure Elucidation |

| PMR Spectroscopy | Chemical shifts, splitting patterns, integration values of protons. | Elucidation of proton environments, connectivity, and functional groups. nih.govresearchgate.netresearchgate.netresearchgate.net |

| CMR Spectroscopy | Chemical shifts of carbon atoms. | Identification of carbon types and the carbon skeleton. nih.govresearchgate.netresearchgate.netresearchgate.net |

| Mass Spectrometry | Molecular ion peak, fragmentation ions. | Determination of molecular weight and identification of structural fragments. nih.govresearchgate.netresearchgate.net |

| 2D-NMR (e.g., COSY, HMQC, HMBC) | Correlation between protons and carbons, through-bond and through-space connectivities. | Confirmation and revision of structural assignments, particularly for complex regions like the lactone and THF rings. researchgate.netresearchgate.net |

This table summarizes the application of the techniques as described in the search results, rather than providing specific peak data which was not available in that format.

Biosynthetic Pathways and Precursor Studies of Annonaceous Acetogenins Leading to Rollinone

Polyketide Biosynthetic Hypothesis for Acetogenin (B2873293) Formation

The prevailing hypothesis posits that Annonaceous acetogenins (B1209576) originate from the iterative condensation of acetyl-CoA units, a process analogous to fatty acid biosynthesis but mediated by polyketide synthases (PKS) rather than fatty acid synthases (FAS). nih.gov This polyketide pathway is thought to generate a long-chain polyketo intermediate. Subsequent modifications of this linear precursor, including reduction, dehydration, and cyclization steps, lead to the diverse array of acetogenin structures. nih.govctdbase.orgsci-toys.com The length of the resulting carbon chain in Annonaceous acetogenins typically ranges from 32 to 37 carbons, consistent with the chain elongation capabilities of polyketide biosynthesis. nih.govnih.govwikidata.org

Proposed Enzymatic Mechanisms in Rollinone Biogenesis

While the general involvement of enzymes in the polyketide pathway is understood, specific enzymatic mechanisms directly responsible for the formation of the characteristic structural features of this compound, such as its bis-tetrahydrofuran rings and the specific placement and stereochemistry of hydroxyl groups, are not extensively detailed in the available literature. The formation of the THF and THP rings in Annonaceous acetogenins is proposed to occur through oxidative cyclization of unsaturated precursors, potentially involving epoxidation followed by ring closure. nih.govctdbase.orgsci-toys.com The stereochemistry of the double bonds in the polyene precursor is thought to influence the stereochemistry of the resulting cyclic ethers and flanking hydroxyl groups. ctdbase.org However, the specific enzymes catalyzing these cyclization and oxygenation reactions in the context of this compound biosynthesis have not been definitively identified in the provided search results. Research into enzymatic biogenesis in plants, particularly for complex secondary metabolites, can be challenging, which may contribute to the limited availability of detailed enzymatic studies for Annonaceous acetogenins. ctdbase.org

Identification of Potential Biosynthetic Precursors and Intermediates

Based on the polyketide hypothesis, the primary precursors for Annonaceous acetogenins are long-chain fatty acids or their CoA derivatives. nih.govnih.govwikidata.org Linear acetogenins, which lack the cyclic ether rings but possess the characteristic γ-lactone and hydroxyl or ketone groups, are considered potential intermediates in the biosynthetic pathway to cyclic acetogenins like this compound. sci-toys.com These linear precursors are thought to undergo epoxidation and subsequent cyclization to form the THF or THP rings. nih.govctdbase.orgsci-toys.com The formation of the terminal γ-lactone ring is also considered an early step in the proposed biogenetic pathway. sci-toys.com While these general types of precursors and intermediates are hypothesized, specific identified compounds that are experimentally confirmed to be direct precursors leading solely to this compound were not found in the search results.

Synthetic Methodologies and Chemical Derivatization of Rollinone and Analogs

Strategic Approaches to the Total Synthesis of Rollinone or its Core Structure

The total synthesis of complex natural products like this compound often involves intricate strategies to assemble the molecular framework and establish the correct stereochemistry. While a specific total synthesis of this compound itself was not detailed in the search results, the synthesis of related Annonaceous acetogenins (B1209576) and their core structures provides insight into the methodologies employed.

Retrosynthetic Analysis for Complex Acetogenin (B2873293) Scaffolds

Retrosynthetic analysis is a fundamental problem-solving method in organic synthesis that involves working backward from the target molecule to simpler, commercially available starting materials icj-e.org. For complex acetogenin scaffolds, this analysis typically involves disconnecting key bonds and transforming functional groups to simplify the structure icj-e.org. The goal is to identify plausible synthetic routes that are efficient and high-yielding icj-e.org. Retrosynthesis can lead to multiple potential synthetic pathways, allowing for the exploration and selection of the optimal route icj-e.org. Functional group interconversion can be a key tool in retrosynthetic analysis to plan organic synthesis wikipedia.org.

Key Stereoselective Transformations in Synthesis

Establishing the correct relative and absolute stereochemistry is crucial in the synthesis of acetogenins due to their numerous chiral centers. Stereoselective transformations are reactions that favor the formation of one stereoisomer over others egrassbcollege.ac.in. For Annonaceous acetogenins, including those with bis-tetrahydrofuran cores, stereoselective methods are employed to control the configuration of the tetrahydrofuran (B95107) rings and the flanking hydroxyl groups researchgate.netresearchgate.net. Examples of such transformations in related syntheses include asymmetric dihydroxylation and stereocontrolled oxidative cyclization of dienes to form 2,5-disubstituted tetrahydrofuran diols researchgate.netnih.gov. The stereochemical outcome of transformations can be influenced by factors such as the geometry of alkene precursors and the choice of catalysts researchgate.netximo-inc.com.

Synthetic Accessibility and Challenges in this compound Analogue Production

The synthetic accessibility of a compound refers to how easily it can be synthesized in the laboratory nih.govd-nb.info. For complex natural products like this compound and its analogues, synthetic accessibility can be challenging due to their intricate structures, the need for multiple reaction steps, and the requirement for precise control over stereochemistry nih.govd-nb.info. Factors influencing synthetic accessibility include the complexity of the molecular graph, the number of chiral centers, and the availability of suitable starting materials nih.gov. Developing efficient and scalable synthetic routes for acetogenin analogues is important for further research and potential development nih.gov.

Targeted Chemical Derivatization for Structural Modification

Chemical derivatization involves modifying the functional groups of a molecule to alter its properties or facilitate analysis registech.com. For this compound and its analogues, targeted chemical derivatization can be used to explore structure-activity relationships and potentially enhance biological activity researchgate.netresearch-solution.comacs.orgnih.gov.

Introduction of Functional Groups for Modulatory Studies

Introducing or modifying functional groups on the acetogenin scaffold can lead to analogues with altered biological profiles. Functional groups are specific atoms or groups of atoms that impart characteristic chemical properties to a molecule and are responsible for its chemical reactions wikipedia.orgbyjus.commakingmolecules.com. By selectively modifying existing functional groups or introducing new ones, researchers can modulate the compound's interactions with biological targets research-solution.combyjus.comcellmosaic.com. Examples of functional group modifications in organic chemistry include the introduction of thiol, aldehyde, or other groups cellmosaic.com.

Semi-synthetic Approaches for this compound Modification

Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create new derivatives research-solution.comnih.govnih.gov. This approach can be advantageous when the natural product is available from a renewable source, but its structural complexity makes total synthesis challenging or uneconomical nih.gov. Semi-synthetic approaches allow for targeted modifications of the natural scaffold to generate a library of analogues for biological testing research-solution.comnih.gov. Chemical derivatization of acetogenins has been reported for structural elucidation and to study their properties researchgate.netresearchgate.netacs.orgnih.govresearchgate.net.

Mechanistic Investigations of Rollinone S Biological Actions at the Molecular and Cellular Level

Rollinone as a Mitochondrial Complex I Inhibitor

Mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase, is a crucial enzyme in the electron transport chain responsible for oxidative phosphorylation and ATP production. cam.ac.uk Annonaceous acetogenins (B1209576), including this compound, are known to be potent inhibitors of this complex. researchgate.netmedicinacomplementar.com.brsysrevpharm.org This inhibition disrupts the normal flow of electrons, impairing the cell's ability to generate energy through aerobic respiration. nih.govmonash.edu

Molecular Interactions with NADH-Ubiquinone Oxidoreductase

Annonaceous acetogenins, such as this compound, inhibit mitochondrial respiration by blocking NADH-cytochrome-c oxidoreductase. sysrevpharm.org This action is attributed to their interaction with Complex I. researchgate.netmedicinacomplementar.com.br While specific detailed molecular interaction studies for this compound are less prevalent in the provided snippets, the mechanism for acetogenins in general involves inhibiting the electron transfer from the iron-sulfur centers in Complex I to ubiquinone. nih.gov This leads to a blockade of oxidative phosphorylation. nih.gov Studies on Complex I highlight that it catalyzes the first step of intramitochondrial or intracellular NADH oxidation and vectorial translocation of protons across the coupling membrane. nih.gov The enzyme passes electrons from NADH along a chain of iron-sulphur (FeS) clusters to reduce ubiquinone to ubiquinol. cam.ac.uk The energy from this redox reaction is used to pump protons out of the mitochondrial matrix, contributing to the proton-motive force used for ATP synthesis. cam.ac.uk Acetogenins interfere with this electron transfer process. nih.gov

Impact on Cellular Respiration and Adenosine Triphosphate (ATP) Production

The inhibition of mitochondrial Complex I by this compound and other acetogenins directly impacts cellular respiration. monash.edunih.gov By blocking the electron transport chain at Complex I, the process of oxidative phosphorylation is impaired. nih.govkhanacademy.org Oxidative phosphorylation is the primary method by which eukaryotic cells generate large amounts of ATP. nih.govwikipedia.org The disruption of this process by this compound leads to a significant reduction in ATP production. nih.govnih.gov This ATP depletion is a key factor in the cytotoxic effects observed with acetogenins. tandfonline.com Cellular respiration involves the breakdown of glucose to produce ATP, occurring in stages including glycolysis, the Krebs cycle, and oxidative phosphorylation. khanacademy.orguoanbar.edu.iq The majority of ATP is produced during oxidative phosphorylation, which relies on the electron transport chain. khanacademy.orgnih.gov Inhibition of Complex I by compounds like rotenone (B1679576), which shares a similar mechanism with acetogenins, leads to ATP depletion. nih.gov

Intracellular Signaling Pathways Affected by this compound

While the primary mechanism of this compound involves mitochondrial dysfunction, its impact can extend to intracellular signaling pathways. Intracellular signaling pathways are crucial for transmitting signals from the cell surface to intracellular targets, often regulating gene expression and cellular responses. nih.gov Although specific pathways directly modulated by this compound are not extensively detailed in the provided search results, the cellular stress induced by ATP depletion and mitochondrial dysfunction can trigger various signaling cascades. For instance, metabolic stress and ATP depletion can activate pathways such as the AMPK pathway, which plays a role in energy homeostasis. frontiersin.org Furthermore, mitochondrial dysfunction can lead to the generation of reactive oxygen species (ROS), which can act as signaling molecules and activate stress-response pathways. nih.gov The complex interplay between mitochondrial function and intracellular signaling suggests that this compound's effects are likely mediated through a combination of direct inhibition of energy production and subsequent activation or modulation of various signaling networks in response to cellular stress. nih.gov

Comparative Analysis of this compound's Mechanism with Other Acetogenins (e.g., Asimicin, Bullatacin)

This compound belongs to the class of annonaceous acetogenins, and these compounds share a common mechanism of action, primarily as inhibitors of mitochondrial Complex I. researchgate.netmedicinacomplementar.com.brsysrevpharm.org Studies comparing different acetogenins, such as asimicin and bullatacin, have shown that they all target this crucial enzyme in the electron transport chain. researchgate.netsysrevpharm.org This shared mechanism underlies their similar biological activities, including cytotoxicity and pesticidal properties. researchgate.netsysrevpharm.org For example, asimicin has been shown to cause a significant reduction in state 3 respiration using malate (B86768) and pyruvate (B1213749) as substrates, indicative of Complex I inhibition. researchgate.net Bullatacin also exhibits potent cytotoxic activity. researchgate.netsysrevpharm.org While variations in potency and selectivity can exist among different acetogenins due to structural differences, their fundamental mode of action at the molecular level converging on mitochondrial Complex I inhibition is well-established. researchgate.netsysrevpharm.orgtandfonline.com This comparative analysis highlights that this compound's mechanism is representative of the broader class of annonaceous acetogenins, with differences likely lying in their specific binding affinities or downstream effects rather than a fundamentally different primary target.

Cellular Responses to this compound Exposure (e.g., Programmed Cell Death Induction)

Exposure to this compound and other annonaceous acetogenins can induce various cellular responses, notably programmed cell death, such as apoptosis. tandfonline.comnih.govmdpi.com The inhibition of mitochondrial Complex I and the resulting ATP depletion are key triggers for the induction of apoptosis. nih.govtandfonline.com When cellular energy levels drop significantly, the cell can initiate programmed cell death pathways as a survival mechanism for the organism, eliminating compromised cells. nih.gove-jarb.org Mitochondrial dysfunction caused by Complex I inhibition can also lead to the release of pro-apoptotic factors from the mitochondria. nih.gov Studies on other Complex I inhibitors like rotenone have demonstrated their ability to induce apoptosis through mechanisms involving ATP depletion and ROS production. nih.gov Acetogenins are particularly effective against multidrug-resistant (MDR) tumors, partly because they decrease the function of ATP-dependent efflux pumps, thereby increasing intracellular drug accumulation and promoting cell death. tandfonline.com The induction of programmed cell death is a critical cellular response to the metabolic disruption caused by this compound. tandfonline.comnih.govmdpi.com

Structure Activity Relationship Sar Studies of Rollinone and Its Derivatives

Elucidation of Key Structural Features for Biological Potency

The biological potency of Annonaceous acetogenins (B1209576) is intimately linked to specific structural elements within their framework. Research has consistently pointed to the critical roles played by the tetrahydrofuran (B95107) (THF) ring system, the gamma-lactone ring, and the position and number of hydroxyl groups along the aliphatic chain. mdpi.comnih.govresearchgate.netacs.orgresearchgate.netnih.govfrontiersin.orgeurekaselect.comstudylib.netthieme-connect.com Variations in these features, including their stereochemistry, significantly influence the level of activity. mdpi.comuncg.edu

Role of the Bistetrahydrofuran Moiety in Activity

The presence and arrangement of tetrahydrofuran (THF) rings are paramount to the activity of many potent Annonaceous acetogenins. Specifically, compounds possessing adjacent bis-THF rings with a threo-trans-threo-trans-erythro relative configuration have been described as among the most potent subgroups. nih.govsysrevpharm.org The bis-THF core is considered a recognition region for the mitochondrial membrane and is crucial for the inhibition of mitochondrial complex I. core.ac.ukrsc.org Studies involving synthetic analogues have shown that the stereochemistry around the bis-THF ring moiety plays a significant role in inhibitory effects. nih.govthieme-connect.com Shifting the location of the adjacent bis-THF ring moiety along the aliphatic chain has been shown to be essential for maximizing bioactivities in certain acetogenin (B2873293) types. acs.org

Significance of the Gamma-Lactone Ring System

The gamma-lactone ring, typically an α,β-unsaturated methyl γ-lactone, is another essential structural component for the biological activity of Annonaceous acetogenins. thieme-connect.commdpi.comnih.govresearchgate.netfrontiersin.org This terminal group, formed from the combination of the terminal carboxylic acid with a 2-propanol unit, is critical for the potent inhibition of mitochondrial complex I. researchgate.netnih.gov Studies involving synthetic analogues with variations in the lactone moiety have been conducted to understand its precise role. nih.gov Research indicates that the γ-lactone ring and the THF ring(s) act in a cooperative manner on the target enzyme. thieme-connect.com The methyl group on the γ-lactone moiety has been identified as critical for potent complex I inhibition by natural acetogenins. nih.gov

Contribution of Hydroxyl and Alkyl Chain Substitutions

The number, position, and stereochemistry of hydroxyl groups along the aliphatic chain and near the terminal lactone group significantly impact the biological activity of Annonaceous acetogenins. mdpi.comresearchgate.netnih.govscielo.br Studies have shown that variations in the number and position of hydroxyl groups are crucial for their biological activity. mdpi.com For instance, the introduction of a hydroxyl group and its stereochemistry can yield selectivity among tumor cell lines. nih.gov The presence of free hydroxyl groups is often required for activity, although exceptions exist where protected hydroxyl groups can lead to increased cytotoxicity. acs.org The length and flexibility of the alkyl chain between the γ-lactone and the THF ring also contribute to the antitumor activity. researchgate.net

Here is a table summarizing some key structural features and their reported influence on activity based on the search results:

| Structural Feature | Influence on Activity | Source(s) |

| Adjacent bis-THF rings | Generally higher potency than mono-THF or non-adjacent bis-THF compounds. uncg.edu | uncg.edunih.govsysrevpharm.org |

| threo-trans-threo-trans-erythro bis-THF stereochemistry | Associated with the most potent subgroup of bis-THF acetogenins. nih.govsysrevpharm.org | nih.govsysrevpharm.org |

| Position of bis-THF moiety | Essential for maximization of bioactivities. acs.org | acs.org |

| α,β-unsaturated methyl γ-lactone | Essential for potent inhibition of mitochondrial complex I. mdpi.comresearchgate.netnih.govfrontiersin.orgthieme-connect.com | mdpi.comresearchgate.netnih.govfrontiersin.orgthieme-connect.com |

| Methyl group on γ-lactone | Critical for potent inhibition of complex I. nih.gov | nih.gov |

| Number and position of hydroxyl groups | Crucial factor influencing biological activity and selectivity. nih.govmdpi.comnih.govresearchgate.netnih.govscielo.br | nih.govmdpi.comnih.govresearchgate.netnih.govscielo.br |

| Stereochemistry of hydroxyl groups | Influences potency and selectivity. nih.govmdpi.comuncg.edu | nih.govmdpi.comuncg.edu |

| Alkyl chain length/flexibility | Important for antitumor activity. researchgate.net | researchgate.net |

Computational Approaches in Rollinone SAR Analysis (e.g., Molecular Docking)

Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly utilized in the SAR analysis of Annonaceous acetogenins. researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.netmdpi.comfrontiersin.orgnih.govdrdo.gov.in These methods provide valuable insights into the potential binding interactions between acetogenins and their biological targets, such as mitochondrial complex I or other proteins involved in disease pathways. researchgate.netresearchgate.netmdpi.comnih.gov Molecular docking can predict the preferred binding orientation, optimal conformation, and binding sites of ligands with target proteins. frontiersin.orgdrdo.gov.in In silico studies have been used to evaluate the potential activity of acetogenins against various targets, including the SARS-CoV-2 spike protein. researchgate.netresearchgate.netnih.govfrontiersin.orgfrontiersin.orgmdpi.com These computational methods complement experimental SAR studies by providing a molecular-level understanding of the observed activity differences among acetogenin derivatives. mdpi.com

Insights into Pharmacophore Identification for Annonaceous Acetogenins

Pharmacophore identification involves defining the essential features of a molecule that are required for its biological activity and how these features are spatially arranged. For Annonaceous acetogenins, the hydroxylated THF and gamma-lactone ring moieties are considered key pharmacophores responsible for inhibiting the electron transport system of mitochondrial complex I. thieme-connect.com Understanding the pharmacophore allows for the design of simplified analogues or mimetics that retain the essential features for activity while potentially offering advantages in synthesis or properties. plos.orgthieme-connect.com Studies have explored mimicking the THF rings with other linkages to understand the importance of this pharmacophoric element. thieme-connect.com The relative spatial positions of the oxygen atoms in the hydroxylated bis-THF moiety have been noted for their structural similarity to other motifs with biological activity. nih.gov

Advanced Analytical Techniques for Rollinone Research

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique used to isolate and purify compounds from mixtures based on their differential partitioning between a stationary phase and a mobile phase. khanacademy.orgmpg.de Various chromatographic methods are employed in the study of natural products like Rollinone.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and purification of compounds, including natural products such as annonaceous acetogenins (B1209576). studylib.netnih.govteledynelabs.comrotachrom.com Preparative HPLC is particularly valuable for isolating significant quantities of a target compound from a sample. teledynelabs.com This method employs a liquid mobile phase and typically a solid stationary phase, with high pressure used to drive the mobile phase through the column, achieving high separation efficiency even for compounds with similar properties. rotachrom.com Reversed-phase HPLC (RP-HPLC) fractionation, often monitored by techniques like liquid chromatography/mass spectrometry (LC/MS), has been successfully applied to isolate bioactive annonaceous acetogenins from plant extracts. nih.gov For instance, RP-HPLC monitored by LC/electrospray mass spectrometry (LC/ESI-MS) was used in the isolation of new bioactive annonaceous acetogenins, rollidecin C and rollidecin D, from Rollinia mucosa. nih.gov Preparative HPLC can aid in isolating a particular compound more accurately after initial fractionation steps. fractioncollector.info

Gas Chromatography (GC) Applications in Volatile Analysis

Gas Chromatography (GC) is a separation technique primarily used for volatile and semi-volatile organic molecules. thermofisher.commeasurlabs.com It involves vaporizing the sample and separating components based on their boiling points and polarity as they are carried by an inert gas through a stationary phase in a column. thermofisher.com While GC is highly effective for volatile analysis in various fields, including environmental testing and food safety, its direct application to the analysis of this compound, which is a larger, less volatile molecule compared to typical GC analytes, would likely be limited to analyzing potential volatile degradation products or components of the plant extract amenable to GC analysis. thermofisher.commeasurlabs.comnih.govnih.gov GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, enabling the identification and quantification of volatile and semi-volatile compounds in complex mixtures. thermofisher.commeasurlabs.com

Countercurrent Chromatography (CCC) for Complex Mixture Resolution

Countercurrent Chromatography (CCC), also known as high-speed countercurrent chromatography (HSCCC), is a liquid-liquid chromatographic technique that does not use a solid support. wikipedia.orgresearchgate.netaocs.orgelsevier.com Instead, it employs two immiscible liquid phases, with one acting as the stationary phase and held in place by centrifugal forces, while the other serves as the mobile phase. wikipedia.orgresearchgate.netaocs.org This support-free system avoids irreversible adsorption of the analyte, leading to high recovery rates. wikipedia.orgresearchgate.net CCC is well-suited for separating components in complex mixtures, including natural products. researchgate.netaocs.org While specific applications to this compound were not detailed, CCC is a valuable technique for resolving complex natural extracts containing compounds like acetogenins, offering advantages in sample capacity and solvent consumption compared to some other methods. aocs.org

Spectroscopic Characterization Methods

Spectroscopic methods are crucial for determining the structure and properties of isolated compounds. unipd.ittaylorfrancis.comusra.edursc.org For this compound, these techniques have been fundamental in its structural elucidation. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing molecular structures, providing detailed information about the arrangement of atoms within a molecule. emerypharma.comwikipedia.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for comprehensive structural characterization. emerypharma.comwikipedia.orglibretexts.org For complex molecules like this compound, 2D NMR techniques are particularly valuable as they help resolve overlapping signals in 1D spectra and reveal correlations between different nuclei, aiding in the determination of connectivity and spatial relationships. wikipedia.orglibretexts.org Studies on annonaceous acetogenins, including the structural elucidation of this compound, have extensively utilized NMR data, including proton NMR (PMR) and carbon-13 NMR (CMR), and likely advanced 2D NMR experiments like COSY, HSQC, and HMBC to assign signals and confirm the proposed structures. nih.govnih.gov These 2D techniques provide correlations between coupled protons (COSY) and between protons and carbons (HSQC and HMBC), which are critical for piecing together the molecular structure. emerypharma.comwikipedia.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of molecules and their fragments, which is vital for determining molecular weight and elemental composition. nih.govnih.govfractioncollector.info High-Resolution Mass Spectrometry (HRMS) offers a significantly higher level of accuracy in mass measurement compared to low-resolution MS. innovareacademics.inlibretexts.orgbioanalysis-zone.comresearchgate.netmeasurlabs.com This precision allows for the determination of the exact molecular mass, which can then be used to unequivocally determine the elemental composition and molecular formula of a compound. innovareacademics.inlibretexts.orgbioanalysis-zone.com HRMS is particularly useful for differentiating compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com The structural elucidation of this compound involved the interpretation of mass spectral fragmentation patterns, and HRMS would be a crucial technique for confirming its molecular formula (C₃₇H₆₆O₇) nih.gov by providing a highly accurate molecular weight measurement. nih.govinnovareacademics.inlibretexts.orgbioanalysis-zone.com

Coupled Techniques (e.g., HPLC-MS/MS) for Complex Mixture Analysis

The isolation of natural products like this compound from plant sources typically involves the analysis of complex mixtures containing numerous related and unrelated compounds. nih.gov High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique widely used for the separation, identification, and quantification of components in complex matrices. easychem.orgnih.gov

HPLC-MS/MS combines the separation capabilities of HPLC, which separates compounds based on their physicochemical properties, with the high sensitivity and specificity of MS/MS, which provides structural information based on mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov This hyphenated technique is particularly valuable in natural product research for several reasons:

Separation of Complex Mixtures: HPLC effectively separates the target compound (this compound) from other co-eluting substances present in the crude plant extract.

Identification: The mass spectrometer provides the molecular weight information of the separated compounds, and MS/MS fragmentation can yield characteristic ions that help in the structural confirmation of this compound and the identification of related acetogenins or impurities. nih.gov While direct data for this compound is limited in the provided snippets, LC-MS analysis has been used for related acetogenins, providing molecular ion information.

Sensitivity and Selectivity: MS/MS operates by selecting a precursor ion and fragmenting it to produce specific product ions. This Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) approach significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection and quantification of this compound even at low concentrations within a complex background. nih.gov

The application of HPLC-MS/MS would be crucial for monitoring the isolation and purification process of this compound, ensuring the purity of the final product, and potentially identifying new, related acetogenins in the source plant material.

Chiral Separation Techniques for Enantiomeric Purity Assessment

This compound, as a member of the acetogenin (B2873293) class, contains multiple chiral centers within its structure. wikipedia.orgsciencesconf.org The biological activity and pharmacological profile of chiral compounds can vary significantly between enantiomers. Therefore, assessing and controlling the enantiomeric purity of this compound is essential for research purposes.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical properties in an achiral environment but can interact differently with other chiral substances, including biological systems and chiral stationary phases used in chromatography. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the relative amount of one enantiomer in a mixture.

Chiral separation techniques are specifically designed to separate enantiomers. Common approaches include:

Chromatography with Chiral Stationary Phases (CSPs): This is a widely used method where the stationary phase of a chromatographic column (such as HPLC or Gas Chromatography) is made chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to their separation. Various types of chiral stationary phases are available, including those based on chiral polymers, cyclodextrins, and proteins.

Formation of Diastereomers: Enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. Diastereomers are stereoisomers that are not mirror images and have different physical and chemical properties, allowing their separation using conventional achiral chromatographic techniques (e.g., reversed-phase HPLC or GC). The ratio of the separated diastereomers corresponds to the enantiomeric ratio of the original enantiomers.

Future Research Trajectories and Translational Perspectives for Rollinone and Acetogenins

Exploration of Undiscovered Biological Activities Beyond Cytotoxicity

While the potent cytotoxicity of Annonaceous acetogenins (B1209576), including Rollinone, against various cancer cell lines is well-established, future research endeavors are focused on uncovering a wider range of biological activities. Investigations into novel synthetic compounds, including acetogenin (B2873293) mimics, have revealed potential beyond direct cytotoxicity. For instance, a synthetic acetogenin mimetic, AA005, has been identified as an activator of AMPK and an inducer of autophagy in colon cancer cells, suggesting mechanisms of action beyond direct mitochondrial complex I inhibition. nih.gov This indicates that acetogenins and their derivatives may influence various cellular pathways, presenting opportunities to explore their potential in treating diseases other than cancer. The diverse biological effects reported for acetogenins, such as antimalarial, antimicrobial, immunosuppressant, antifeedant, and pesticidal activities, further highlight the potential for discovering new therapeutic applications. researchgate.netresearchgate.netresearchgate.netmdpi.com Future studies could delve into the specific mechanisms behind these varied activities, potentially leading to the development of new drugs or biological agents.

Development of Novel Synthetic Routes for Sustainable Production

The increasing interest in Annonaceous acetogenins for their biological activities necessitates the development of efficient and sustainable synthetic routes for their production. Traditional isolation from plant sources can be challenging due to low yields and the structural complexity of these compounds. mdpi.com Significant progress has been made in the total synthesis of various acetogenins since the 1990s, with strategies involving the construction of THF rings and the incorporation of the γ-lactone moiety. researchgate.netnih.govbeilstein-journals.org However, the complexity of these molecules often requires multi-step synthesis, which can be resource-intensive and generate considerable waste. Future research is focused on developing novel, greener synthetic methods that align with the principles of sustainable chemistry. numberanalytics.comrsc.orgijnc.ir This includes exploring biocatalysis, flow chemistry, and the use of renewable feedstocks to synthesize acetogenins and their analogs more efficiently and environmentally friendly. ijnc.ir The development of Δlac-acetogenins, which are acetogenin mimics lacking the α,β-unsaturated γ-lactone ring, represents an example of structural modification that can influence both synthesis and biological activity, suggesting avenues for designing simpler yet potent analogs. acs.org

Application of Artificial Intelligence and Machine Learning in this compound Research

Virtual Screening: Rapidly screening vast virtual libraries of compounds to identify potential acetogenin analogs with desired biological activities. nih.govschrodinger.com

Activity Prediction: Building predictive models based on structural features to forecast the biological activity of newly designed or isolated acetogenins. schrodinger.com

Synthesis Route Optimization: Developing algorithms to design and optimize synthetic pathways for efficient and sustainable production of this compound and its derivatives. ijnc.ir

Mechanism of Action Elucidation: Analyzing complex biological data to gain deeper insights into the molecular targets and pathways modulated by acetogenins beyond mitochondrial complex I. cancerresearch.org

Integration of Computational Chemistry for Targeted Design of Derivatives

Computational chemistry provides powerful tools for understanding the structure-activity relationships of this compound and other acetogenins and for the targeted design of novel derivatives with improved properties. nih.govschrodinger.comdomainex.co.ukresearchgate.net Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide detailed insights into how these compounds interact with biological targets at the molecular level. nih.govnih.govresearchgate.net This information is crucial for designing analogs with enhanced potency, selectivity, or desired pharmacokinetic properties. nih.govdomainex.co.uk For instance, computational studies have been used to evaluate acetogenins as potential inhibitors of antiapoptotic proteins like Bcl-Xl, providing insights into their binding interactions. nih.gov By integrating computational chemistry with experimental synthesis and biological testing, researchers can rationally design and prioritize the synthesis of novel acetogenin derivatives with tailored biological profiles, potentially leading to more effective and safer compounds. schrodinger.comdomainex.co.ukresearchgate.net

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Rollinone's biochemical mechanisms?

- Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does this compound modulate [specific biochemical pathway] in [cell type/organism] compared to [control/analog compound] under [experimental conditions]?"

Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?

- Document synthesis protocols with step-by-step stoichiometric ratios , purification methods (e.g., HPLC conditions), and characterization data (e.g., NMR peaks, crystallography files).

- Include negative controls (e.g., solvent-only samples) and validate purity using orthogonal techniques (e.g., mass spectrometry + elemental analysis) .

Q. How to select appropriate data collection methods for this compound's in vitro assays?

- Prioritize primary data from controlled experiments (e.g., enzyme inhibition assays, cytotoxicity tests) over secondary sources.

- Use standardized instruments (e.g., ELISA kits with validated sensitivity) and calibrate equipment to minimize measurement drift .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported bioactivity across studies?

- Conduct meta-analysis of existing datasets to identify variables affecting outcomes (e.g., solvent polarity, cell line heterogeneity).

- Apply statistical triangulation (e.g., ANOVA + Bayesian modeling) to assess whether discrepancies arise from methodological differences or compound instability .

Q. What advanced computational methods validate this compound's molecular interactions?

- Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to predict binding affinities.

- Cross-reference computational results with empirical data (e.g., X-ray crystallography or SPR measurements) to address force field limitations .

Q. How to iteratively refine hypotheses when this compound's in vivo effects deviate from in vitro predictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.